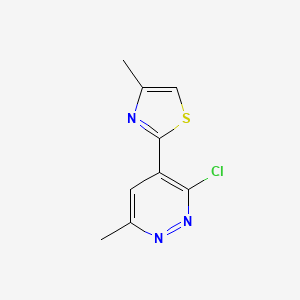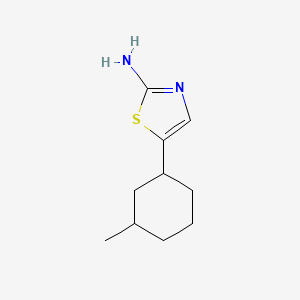
Sodium 2-methyl-1H-imidazole-5-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-methyl-1H-imidazole-5-sulfinate is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a sulfinate group at the 5-position and a methyl group at the 2-position of the imidazole ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methyl-1H-imidazole-5-sulfinate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-methyl-1H-imidazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a sulfinic acid.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms and the methyl group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products: The major products formed from these reactions include sulfonate derivatives, sulfinic acids, and substituted imidazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Sodium 2-methyl-1H-imidazole-5-sulfinate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Sodium 2-methyl-1H-imidazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The sulfinate group plays a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Imidazole: A basic structure without the sulfinate and methyl groups.
2-methylimidazole: Similar structure but lacks the sulfinate group.
5-sulfinylimidazole: Contains the sulfinate group but lacks the methyl group.
Uniqueness: Sodium 2-methyl-1H-imidazole-5-sulfinate is unique due to the presence of both the methyl and sulfinate groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific applications where other imidazole derivatives may not be as effective .
Propriétés
Formule moléculaire |
C4H5N2NaO2S |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
sodium;2-methyl-1H-imidazole-5-sulfinate |
InChI |
InChI=1S/C4H6N2O2S.Na/c1-3-5-2-4(6-3)9(7)8;/h2H,1H3,(H,5,6)(H,7,8);/q;+1/p-1 |
Clé InChI |
NUCWTKFFHRFYHA-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC=C(N1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Fluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13166644.png)
![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)




![1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B13166674.png)

![Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166685.png)

![4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13166701.png)



